molecular formula C14H18N2O5S B2746905 Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate CAS No. 1207042-82-7

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate

Cat. No.: B2746905
CAS No.: 1207042-82-7
M. Wt: 326.37
InChI Key: ZVCWQAZGHZRHFB-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a synthetic compound belonging to the broader class of quinolinone derivatives. Compounds of this nature have been extensively studied for their potential biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. This specific compound combines the structural features of quinolines and sulfonyl groups, enhancing its chemical versatility and biological functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can be approached through multi-step organic synthesis One common method involves the initial formation of the tetrahydroquinoline core via Povarov reaction, a formal cycloaddition between an aniline derivative, an aldehyde, and an alkene

Industrial Production Methods

While specific industrial methods may vary, they generally follow principles of scalability and efficiency, optimizing yields and minimizing costs. Typical industrial synthesis may employ continuous flow reactors, which allow for precise control over reaction conditions, leading to high-purity products. The selection of solvents, catalysts, and purification techniques (like crystallization or chromatography) plays a crucial role in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate undergoes several types of chemical reactions including:

  • Oxidation: Conversion of functional groups to higher oxidation states.

  • Reduction: Addition of hydrogen atoms or electrons to the compound.

  • Substitution: Replacement of one atom or group in the molecule with another.

  • Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

  • Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products Formed

  • Oxidation Products: Quinolinone N-oxides.

  • Reduction Products: Tetrahydroquinolin derivatives with varied functional groups.

  • Substitution Products: Halogenated quinoline derivatives.

  • Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate finds applications across multiple fields:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Used in the study of enzyme-inhibitor interactions and molecular docking studies.

  • Medicine: Potential therapeutic agent in the development of drugs targeting various diseases like cancer, bacterial infections, and inflammatory conditions.

  • Industry: Utilized in the development of new materials with specific properties for electronics and photonics.

Mechanism of Action

The compound's mechanism of action involves its interaction with biological macromolecules, leading to modulation of enzymatic activity or disruption of cellular processes. Its structure allows it to fit into active sites of enzymes, either inhibiting or activating them. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds, increasing binding affinity and specificity. It may also interact with signaling pathways, altering cellular responses and influencing gene expression.

Comparison with Similar Compounds

Compared to other quinoline derivatives, ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Similar compounds include:

  • 2-Quinolone derivatives: Such as 2-(methylamino)-2-oxoethyl quinoline-8-carboxylate.

  • Sulfonyl-substituted quinolines: Like 1-(methylsulfonyl)quinoline-3-carboxylate.

  • Ethyl oxoacetates: Including ethyl 2-oxo-2-(quinolin-8-ylamino)acetate.

Its uniqueness lies in the simultaneous presence of the quinolinone core and the ethyl 2-oxoacetate group, which together enhance its pharmacological and industrial relevance.

There you have it—a deep dive into the fascinating world of this compound. What aspect of this compound intrigues you the most?

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-11-7-6-10-5-4-8-16(12(10)9-11)22(2,19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCWQAZGHZRHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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